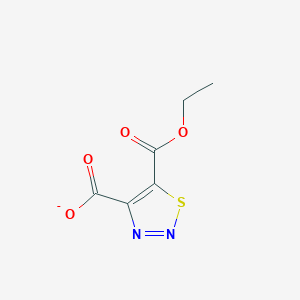

1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N2O4S- |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

5-ethoxycarbonylthiadiazole-4-carboxylate |

InChI |

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)/p-1 |

InChI Key |

OFAFDTVPBOVTFX-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in high-boiling solvents such as mesitylene or diethyleneglycol diethyl ether to accommodate the elevated temperatures (120–140°C) required for cyclization. Triethylamine is often employed as a catalyst to neutralize hydrogen sulfide (H₂S) byproducts, driving the equilibrium toward product formation. A representative procedure involves:

- Combining ethyl hydrazinecarboxylate (1.0 equiv) with CS₂ (1.2 equiv) in mesitylene under reflux for 6–8 hours.

- Adding an oxidizing agent (e.g., hydrogen peroxide or iodine) to facilitate aromatization of the intermediate thiadiazoline.

Yields for this method range from 70–85% , with purity exceeding 95% after recrystallization from ethanol. Critical to success is the exclusion of moisture, as hydrolysis of the ester group can lead to side products.

Lawesson’s Reagent-Mediated Thiadiazole Formation

Although originally developed for 5-methyl-1,2,3-thiadiazole-4-carboxylic acid ethyl ester, Lawesson’s reagent (LR)-mediated synthesis offers a adaptable pathway for analogous compounds. This method employs ethyl diazoacetoacetate as the starting material, which undergoes cyclocondensation with LR in toluene at 100°C under nitrogen.

Mechanistic Insights

LR, a potent thionation agent, facilitates the conversion of the diazo group into a thiadiazole ring via sulfur insertion. The reaction proceeds through a diazo-thioketene intermediate, which cyclizes to form the heterocyclic core. Key parameters include:

- Solvent : Toluene or xylene for optimal thermal stability.

- Reaction Time : 8–12 hours for complete conversion.

- Workup : Aqueous extraction with ethyl acetate, followed by silica gel chromatography.

This method achieves 84% yield with 95% purity, demonstrating scalability for gram-scale production. However, the requirement for anhydrous conditions and specialized reagents may limit cost-effectiveness.

One-Pot Multicomponent Synthesis Using Polyphosphate Ester

Recent advancements in thiadiazole chemistry highlight the efficacy of one-pot protocols using polyphosphate ester (PPE) as a condensing agent. While primarily applied to 1,3,4-thiadiazoles, this approach is theoretically extendable to 1,2,3-thiadiazoles by modifying the carboxylic acid precursors.

Procedure and Advantages

- Reactants : Thiosemicarbazide derivatives and ethyl ester-containing carboxylic acids.

- Catalyst : PPE (10 mol%) in acetonitrile at 80°C for 5 hours.

- Outcome : Direct formation of the thiadiazole ring with concurrent esterification.

This method eliminates the need for intermediate isolation, reducing reaction time to 3–5 hours with yields of 65–75% . Spectroscopic validation (¹H NMR, IR) confirms regiospecific incorporation of the ethyl ester group.

Alkylation of Mercapto-Thiadiazole Intermediates

A modular strategy involves synthesizing 2-mercapto-1,3,4-thiadiazole intermediates, followed by alkylation with ethyl chloroacetate. This method, adapted from Sych et al., enables precise functionalization of the thiadiazole core.

Stepwise Synthesis

- Intermediate Formation : Reacting acylated thiosemicarbazides with CS₂ in ethanol to yield 5-R-amino-2-mercapto-1,3,4-thiadiazoles (80–85% yield).

- Alkylation : Treating the mercapto intermediate with ethyl chloroacetate in ethanol/KOH under reflux for 1 hour.

- Purification : Recrystallization from ethanol to isolate the final product.

This approach offers flexibility in introducing diverse substituents but requires two synthetic steps , cumulatively yielding 60–70% .

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with CS₂ | Ethyl hydrazinecarboxylate, CS₂ | 70–85 | >95 | High yield, scalable | Requires toxic CS₂, moisture-sensitive |

| Lawesson’s Reagent | Ethyl diazoacetoacetate, LR | 84 | 95 | Single-step, high purity | Costly reagents, anhydrous conditions |

| One-Pot (PPE Catalyst) | Thiosemicarbazide, carboxylic acid | 65–75 | 90 | Rapid, no intermediates | Limited substrate scope |

| Alkylation of Intermediates | Acylated thiosemicarbazides | 60–70 | 85–90 | Modular functionalization | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways relevant to its bioactivity.

Comparison with Similar Compounds

1,2,3-Triazole-4,5-dicarboxylic Acid Derivatives

- Key Differences :

- Heteroatom Composition : The thiadiazole ring contains sulfur (S) and three nitrogen (N) atoms, whereas triazole derivatives (e.g., 4,5-dicarboxylic acid-1,2,3-triazole) feature only nitrogen atoms in the ring . Sulfur in thiadiazole enhances electrophilicity and may influence redox reactivity.

- Esterification Patterns : The ethyl ester in the target compound contrasts with methyl esters in triazole analogues (e.g., 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole, C₆H₇N₃O₄), which exhibit lower molecular weight (157.08 g/mol vs. 185.14 g/mol for ethyl ester) .

Malathion Degradation Products (Butanedioic Acid Derivatives)

- Key Differences: Backbone Structure: Malathion-derived compounds (e.g., Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-diethyl ester) feature aliphatic succinic acid backbones with phosphorodithioate groups, unlike the aromatic thiadiazole system . Bioactivity: Malathion derivatives are associated with insecticidal activity and environmental persistence, whereas thiadiazole-carboxylic acid esters are more likely to exhibit antimicrobial or antifungal properties based on triazole analogues .

Phthalate Esters (e.g., Di-n-butyl phthalate)

- Key Differences :

- Aromatic vs. Heterocyclic Core : Phthalates (e.g., o-benzene dicarboxylic acid di-n-butyl ester) utilize a benzene ring, offering planar rigidity, while thiadiazole provides a smaller, electron-deficient heterocycle .

- Applications : Phthalates are widely used as plasticizers, whereas thiadiazole-carboxylic acid esters are explored for pharmaceuticals or agrochemicals due to their heteroatom-driven reactivity .

Physicochemical Properties Comparison

Biological Activity

1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester (CAS: 1379363-96-8) is a heterocyclic compound with significant potential in medicinal chemistry. This compound is part of the thiadiazole family, which has been extensively studied for various biological activities. The focus of this article is to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C6H6N2O4S

- Molar Mass : 202.19 g/mol

- CAS Number : 1379363-96-8

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like Oxytetracycline .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiadiazole Derivative A | 7.8 | Gram-positive |

| Thiadiazole Derivative B | 15.6 | Gram-negative |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. Notably, a review highlighted that modifications in the thiadiazole structure could enhance its cytotoxicity against cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. A study demonstrated that specific derivatives could significantly reduce inflammation markers in vitro and in vivo models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiadiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .

- Cytotoxicity Against Cancer Cells : In a comparative study, 1,2,3-thiadiazole derivatives were tested against various cancer cell lines including breast and lung cancer cells. The most potent derivative showed an IC50 value of 5 µM, indicating strong cytotoxicity .

- Anti-inflammatory Mechanism : In a model of induced inflammation, a selected thiadiazole derivative demonstrated a reduction in edema and inflammatory markers by approximately 40% compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2,3-thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the parent dicarboxylic acid. For example, hydrolysis of related triazole derivatives under alkaline conditions (e.g., NaOH) followed by esterification with ethanol and a catalyst like concentrated sulfuric acid achieves high yields (~83–91%) . Cycloaddition reactions involving azides and acetylenic esters, as demonstrated in analogous systems, may also be applicable . Key steps include refluxing in polar solvents (e.g., acetic acid or ethanol) and purification via recrystallization.

Q. How is the compound characterized structurally and functionally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy (¹H/¹³C) to confirm ester group formation and substitution patterns.

- X-ray diffraction (XRD) to determine crystal packing and space group (e.g., monoclinic or triclinic systems observed in similar esters) .

- Mass spectrometry (MS) for molecular weight verification.

Q. What biological activities have been reported for structurally related thiadiazole or triazole esters?

- Methodological Answer : Analogous compounds (e.g., triazole-thioacetic acid esters) exhibit antimicrobial and antifungal properties. To assess activity for this compound, perform in vitro assays:

- Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Structure-activity relationship (SAR) studies to evaluate the impact of the ethyl ester and thiadiazole moieties .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH.

- Stability : Conduct accelerated degradation studies (e.g., heat, light, humidity) with HPLC monitoring. Acidic/basic hydrolysis may decarboxylate the ester, as seen in malonic ester analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,2,3-thiadiazole-4,5-dicarboxylic acid derivatives?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., esterification, cycloaddition) to identify regioselectivity and transition states .

- Compare with experimental data to validate models.

Q. What mechanisms underlie the compound’s potential as a sensor or ligand in coordination chemistry?

- Methodological Answer :

- Functionalize gold nanoparticles (AuNPs) with the compound via thiol-Au interactions, as shown for triazole-dicarboxylic acid derivatives. Monitor colorimetric responses to metal ions (e.g., Al³⁺) using UV-vis spectroscopy .

- Study coordination modes (monodentate vs. chelating) via X-ray absorption spectroscopy (XAS) or isothermal titration calorimetry (ITC) .

Q. How does pH influence the physicochemical behavior of this compound?

- Methodological Answer :

- Determine pKa values via potentiometric titration or UV-pH titration. For reference, 1,2,3-triazole-4,5-dicarboxylic acid has pKa values of 1.86 (carboxylic) and 9.30 (triazole N-H) .

- Evaluate pH-dependent solubility and stability using dynamic light scattering (DLS) or NMR linewidth analysis.

Q. What strategies improve the compound’s bioavailability or target specificity in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.